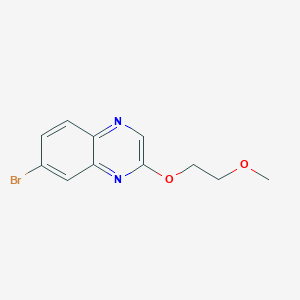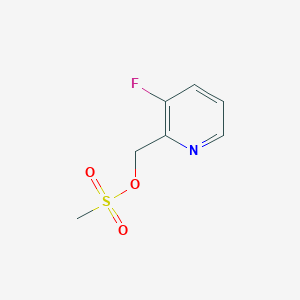
(3-Fluoropyridin-2-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoropyridin-2-yl)methyl methanesulfonate is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol It is a derivative of pyridine, where a fluorine atom is substituted at the 3-position and a methanesulfonate group is attached to the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropyridin-2-yl)methyl methanesulfonate typically involves the reaction of (3-fluoropyridin-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
(3-Fluoropyridin-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The fluoropyridine ring can participate in oxidation and reduction reactions, although these are less common.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a (3-fluoropyridin-2-yl)methylamine derivative.
科学的研究の応用
(3-Fluoropyridin-2-yl)methyl methanesulfonate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as peptides or proteins, through nucleophilic substitution reactions, enabling the study of fluorinated analogs of biological molecules.
作用機序
The mechanism of action of (3-Fluoropyridin-2-yl)methyl methanesulfonate is primarily based on its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify other molecules by introducing the fluoropyridine moiety, which can alter the chemical and biological properties of the target molecule .
類似化合物との比較
Similar Compounds
- (2-Fluoropyridin-3-yl)methyl methanesulfonate
- (4-Fluoropyridin-2-yl)methyl methanesulfonate
- (3-Chloropyridin-2-yl)methyl methanesulfonate
- (3-Bromopyridin-2-yl)methyl methanesulfonate
Uniqueness
(3-Fluoropyridin-2-yl)methyl methanesulfonate is unique due to the specific positioning of the fluorine atom and the methanesulfonate group on the pyridine ring. This specific arrangement can influence the compound’s reactivity and the properties of the products formed from its reactions. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits different electronic properties and reactivity patterns, making it valuable for specific applications in research and industry .
特性
分子式 |
C7H8FNO3S |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
(3-fluoropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H8FNO3S/c1-13(10,11)12-5-7-6(8)3-2-4-9-7/h2-4H,5H2,1H3 |
InChIキー |
CIQLZVTUYFDKHB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=C(C=CC=N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



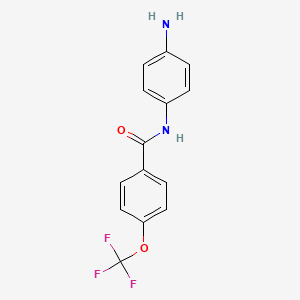
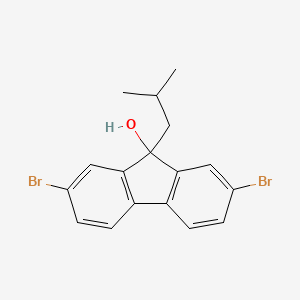
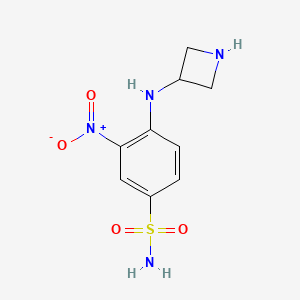
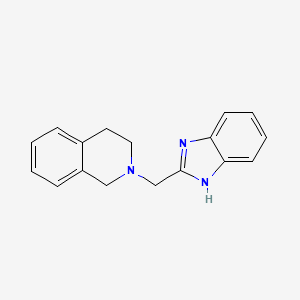
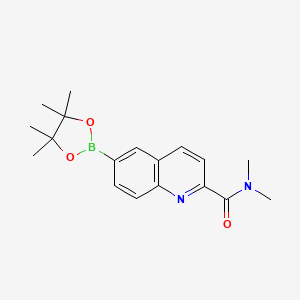
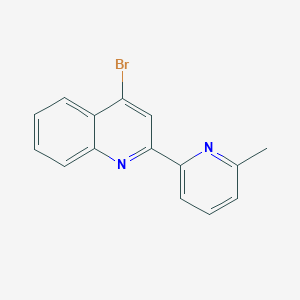
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
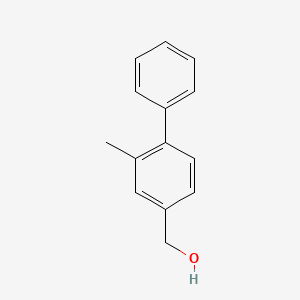
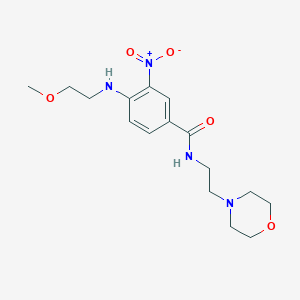
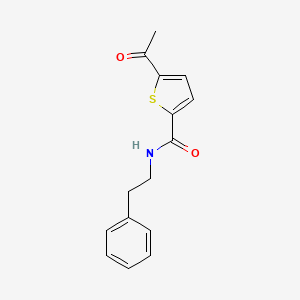

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)
